molecular formula C15H13BrO3S B1267750 1-(4-Bromophenyl)-2-tosylethanone CAS No. 31377-97-6

1-(4-Bromophenyl)-2-tosylethanone

Cat. No. B1267750
CAS RN: 31377-97-6
M. Wt: 353.2 g/mol
InChI Key: JGMRIHQYBXLTGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromophenyl compounds involves reactions such as bromination, demethylation, and cycloaromatization. For example, compounds like (5-bromo-2-hydroxyphenyl)-(phenyl)methanone have been synthesized through reactions involving 4-bromophenol and benzoyl chloride, confirmed by X-ray crystal structure determination (Kuang Xin-mou, 2009). Similarly, enantiomerically pure diarylethanes, starting from related precursors, have been developed using a series of steps including resolution and crystallization to achieve high enantiomeric purities (Shuo Zhang et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of crystallography in determining the configuration and orientation of molecules. The crystal structure analysis helps in understanding the spatial arrangement and bond lengths, which are crucial for predicting the reactivity and properties of the compounds (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

Bromophenyl compounds undergo various chemical reactions, including bromination, demethylation, and cycloaromatization, leading to a wide range of derivatives with potential applications in pharmaceuticals and materials science. For instance, the synthesis of 10-phenanthrenols from electron-withdrawing group substituted 1-biphenyl-2-ylethanones highlights the versatility of these compounds in organic synthesis (Ya-Ting Jiang et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of 1-(4-Bromophenyl)-2-tosylethanone and its derivatives can be inferred from studies on similar compounds. These properties are influenced by the molecular structure, specifically the presence of bromine and tosyl groups, which affect the compound's interactions with solvents and its phase behavior.

Chemical Properties Analysis

The chemical properties of 1-(4-Bromophenyl)-2-tosylethanone, including its reactivity towards nucleophiles and electrophiles, can be deduced from its functional groups. The bromophenyl and tosyl groups present in the molecule are sites for various chemical reactions, including Suzuki coupling and nucleophilic substitution, which are fundamental in synthesizing complex organic molecules (Shuo Zhang et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis : The compound 1-(4-Bromophenyl)-2-tosylethanone is used in the synthesis of various enantiomerically pure diarylethanes. A research study describes a facile method for synthesizing such compounds, highlighting its inexpensiveness, scalability, and high enantiomeric purities (Zhang et al., 2014).

  • Antioxidant Properties : The compound's derivatives have been investigated for their antioxidant properties. A study synthesized derivatives with bromine and evaluated their radical scavenging activities, revealing significant antioxidant power (Çetinkaya et al., 2012).

  • Crystal Structure Analysis : Research on the crystal structure of derivatives of 1-(4-Bromophenyl)-2-tosylethanone provides insights into their molecular configurations and potential applications in material science (Xin-mou, 2009).

Catalysis and Chemical Reactions

  • Asymmetric Reduction Catalyst : It serves as a model substance in studying the asymmetric reduction of ketones. A study explored its reduction with various borane sources, demonstrating its role in producing enantioenriched secondary alcohols (Thvedt et al., 2011).

  • Multi-Component Reactions : The compound is utilized in multi-component one-pot reactions involving aromatic carbonyl compounds, demonstrating its versatility in synthetic chemistry (Gu et al., 2017).

Pharmacological Studies

  • Antimicrobial and Antiviral Activity : Derivatives of 1-(4-Bromophenyl)-2-tosylethanone have been synthesized and tested for antimicrobial and antiviral activities. Some compounds showed potential as antifungal agents and selective activity against specific viruses (Sharma et al., 2009).

  • Carbonic Anhydrase Inhibitors : Novel bromophenol derivatives, including those derived from 1-(4-Bromophenyl)-2-tosylethanone, have been synthesized and evaluated as inhibitors of human carbonic anhydrase, an enzyme target for treating various conditions (Balaydın et al., 2012).

Material Science Applications

  • Polymeric Electrolyte Membranes : A fluorinated poly(aryl ether) with a 4-bromophenyl pendant group, related to 1-(4-Bromophenyl)-2-tosylethanone, has been synthesized for potential use as polymeric electrolyte membranes in fuel cells, demonstrating excellent thermal, oxidative, and dimensional stability (Liu et al., 2006).

Future Directions

The future directions for “1-(4-Bromophenyl)-2-tosylethanone” could involve further exploration of its synthesis methods and potential applications. For instance, it could be used in the design and synthesis of novel compounds for various purposes .

properties

IUPAC Name

1-(4-bromophenyl)-2-(4-methylphenyl)sulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3S/c1-11-2-8-14(9-3-11)20(18,19)10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMRIHQYBXLTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953418
Record name 1-(4-Bromophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-tosylethanone

CAS RN

31377-97-6
Record name NSC134231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Bromophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Tang, Y Zhang, K Wang, X Li, X Xu… - Organic & Biomolecular …, 2015 - pubs.rsc.org
A facile synthetic route towards pharmaceutically interesting β-keto-sulfone derivatives by tetrabutylammonium iodide (TBAI)/tert-butyl hydroperoxide (TBHP) mediated oxidative …
Number of citations: 65 pubs.rsc.org
MK Muthyala, S Choudhary, A Kumar - RSC Advances, 2014 - pubs.rsc.org
A novel imidazolium-based ionic liquid-supported hypervalent iodine reagent has been synthesized and employed for a ‘catch and release’ strategy with substituted acetophenones to …
Number of citations: 8 pubs.rsc.org
AK Singh, R Chawla, T Keshari, VK Yadav, LDS Yadav - academia.edu
Electronic Supporting Information for Aerobic oxysulfonylation of alkenes using thiophenols: An efficient one-pot route to β-ke Page 1 1 Electronic Supporting Information for Aerobic …
Number of citations: 2 www.academia.edu
SP Hangirgekar - Synthesis, 2019 - rasayanjournal.co.in
In the present methodology, we have reported the synthesis of substituted phenyl quinoxaline derivatives by using 1, 2-phenylenediamines and α-tosyl ketones in presence of L-Proline …
Number of citations: 3 www.rasayanjournal.co.in
SP Hangirgekar - Rasayan Journal of Chemistry, 2019 - search.ebscohost.com
In the present methodology, we have reported the synthesis of substituted phenyl quinoxaline derivatives by using 1, 2-phenylenediamines and a-tosyl ketones in presence of L-Proline …
Number of citations: 0 search.ebscohost.com
H Jiang, Y Cheng, Y Zhang, S Yu - European Journal of …, 2013 - Wiley Online Library
A mild, practical method to prepare α‐sulfonyl and α‐trifluoromethyl ketones from readily available enol acetates and sulfonyl chlorides has been developed using visible‐light …
N Samakkanad, P Katrun, T Techajaroonjit… - …, 2012 - thieme-connect.com
A direct synthesis of β-keto sulfones from alkenes is described. A combination of o-iodoxybenzoic acid/iodine (IBX/I 2 ) was found to mediate the reactions of alkenes with …
Number of citations: 42 www.thieme-connect.com

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